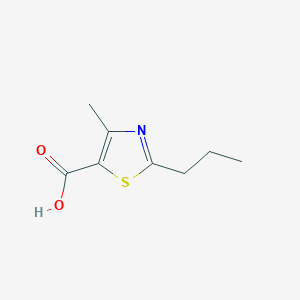

4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid is a biochemical compound used for proteomics research . It has a molecular formula of C8H11NO2S and a molecular weight of 185.24 .

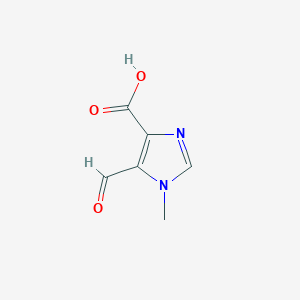

Molecular Structure Analysis

Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid has a molecular weight of 185.24 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Proteomics Research

“4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins or to analyse differential protein expression.

Organic Synthesis

This compound can be used as an intermediate in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles that allow chemists to design and synthesize small to complex molecules or molecular structures.

Pharmaceutical Chemistry

The thiazole ring, which is part of the “4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid” structure, is a common motif in pharmaceutical chemistry . Thiazole derivatives have been found to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Pesticide Synthesis

Thiazole derivatives can also be used in the synthesis of pesticides . Many pesticides, such as fungicides and insecticides, contain thiazole rings in their structures.

Synthesis of Organic Fluorescent Dyes

The compound can be used in the synthesis of organic fluorescent dyes . These dyes are used in a variety of applications, including biological imaging, optical sensing, and organic light-emitting diodes (OLEDs).

Other Organic Synthesis Applications

In addition to the above, “4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid” can be used in other areas of organic synthesis . This includes the synthesis of various organic compounds for research and industrial applications.

Mécanisme D'action

Target of Action

Similar compounds, such as thiazolylimidazolidinone derivatives, have been reported to act as inhibitors of stearoyl-coa desaturase-1 (scd1) .

Mode of Action

Based on the action of similar compounds, it may interact with its target enzyme, potentially inhibiting its activity .

Biochemical Pathways

If it acts as an scd1 inhibitor like its similar compounds, it could affect lipid metabolism, given that scd1 is involved in the biosynthesis of monounsaturated fatty acids .

Result of Action

If it acts as an SCD1 inhibitor, it could potentially alter lipid profiles within cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid is stable under normal temperatures but decomposes under high temperature and acidic conditions . It is soluble in water, alcohol, and ketone solvents , which could influence its distribution and action in a biological system.

Propriétés

IUPAC Name |

4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-4-6-9-5(2)7(12-6)8(10)11/h3-4H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYWYTDCZAVNRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(S1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2745647.png)

![4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B2745649.png)

![N-Ethyl-N-[2-[(1-methylindazol-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2745652.png)

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2745655.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2745657.png)

![1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate](/img/structure/B2745660.png)